2-Chloro-5-methylpyrimidine
Overview
Description
2-Chloro-5-methylpyrimidine is a compound with the molecular formula C5H5ClN2 . It is used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It is also used as an intermediate for pharmaceuticals .
Synthesis Analysis
2-Chloro-5-methylpyrimidine is a pesticide intermediate . Its synthesis by many methods has been reported .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylpyrimidine has been studied using density functional theory . The study dealt with the determination of torsional potentials, optimized geometry in monomer and dimer form for the gas phase for the molecular ground state, and vibrational assignments .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-5-methylpyrimidine have not been extensively studied. More research is needed in this area .Physical And Chemical Properties Analysis
2-Chloro-5-methylpyrimidine has a density of 1.2±0.1 g/cm3, a boiling point of 239.2±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 121.5±4.3 °C . The index of refraction is 1.530, and the molar refractivity is 32.2±0.3 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Scientific Research Applications
Synthesis and Characterization
- 2-Chloro-5-methylpyrimidine derivatives have been synthesized and characterized for various scientific purposes. For instance, 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine was confirmed through density functional theory calculations and tested for potential antibacterial activity, indicating promising results as antibacterial agents (Etemadi et al., 2016). Additionally, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine was determined, highlighting its importance in structural chemistry (Guo et al., 2007).
Pharmaceutical Intermediates
- The compound serves as an intermediate in the synthesis of pharmaceuticals. For instance, it is used in the synthesis of Dasatinib, an anticancer agent, showcasing its relevance in the development of medical therapies (Zang Jia-liang et al., 2009).
Organic Synthesis and Catalysis
- 2-Chloro-5-methylpyrimidine derivatives are used in organic synthesis, such as in the Pd/C–Cu catalyzed coupling reactions for the regioselective synthesis of alkynylpyrimidines, demonstrating its versatility in chemical synthesis (M. Pal et al., 2006).
Quantum Chemical Calculations and Molecular Docking
- The compound has been a subject in quantum chemical calculations and molecular docking studies, indicating its significance in computational chemistry and drug design. For example, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated, and its potential as an alpha-2-imidazoline receptor agonist antihypertensive agent was explored (S. Aayisha et al., 2019).
Antimicrobial and Antituberculosis Activity
- Derivatives of 2-Chloro-5-methylpyrimidine have been tested for antimicrobial and antituberculosis activity, contributing to the search for new treatment options for infectious diseases. For instance, 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines exhibited a pronounced antituberculous effect (A. V. Erkin & V. Krutikov, 2007).
Safety And Hazards
2-Chloro-5-methylpyrimidine may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Future Directions
properties
IUPAC Name |
2-chloro-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRMCBSTMFKLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342432 | |
Record name | 2-Chloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyrimidine | |
CAS RN |
22536-61-4 | |
Record name | 2-Chloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-5-METHYLPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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